3-Methylcyclohexyl 2-naphthylcarbamate
Description
3-Methylcyclohexyl 2-naphthylcarbamate is a synthetic carbamate derivative characterized by a methyl-substituted cyclohexyl group linked to a 2-naphthylcarbamate moiety. The methylcyclohexyl group may enhance lipophilicity, influencing bioavailability, while the naphthyl group could contribute to aromatic stacking interactions in biological systems.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(3-methylcyclohexyl) N-naphthalen-2-ylcarbamate |
InChI |
InChI=1S/C18H21NO2/c1-13-5-4-8-17(11-13)21-18(20)19-16-10-9-14-6-2-3-7-15(14)12-16/h2-3,6-7,9-10,12-13,17H,4-5,8,11H2,1H3,(H,19,20) |
InChI Key |
GHISCKJKUBBUMF-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)OC(=O)NC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CCCC(C1)OC(=O)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations :
- Polarity and Solubility : Methyl (3-hydroxyphenyl)-carbamate’s hydroxyphenyl group increases polarity compared to the naphthyl group in 3-Methylcyclohexyl 2-naphthylcarbamate, likely reducing lipid solubility .
- Toxicity Profile: Phosphonofluoridate derivatives (e.g., 3-Methylcyclohexyl methylphosphonofluoridate) are classified as Schedule 1A01 chemicals, indicating high toxicity and regulatory restrictions, unlike carbamates, which generally require standard protective measures (e.g., gloves, respiratory filters).
Pharmacological and Quantum Mechanical Insights
- Electronic Properties : Cyclohexylamine derivatives (e.g., methylxanthine analogues) show that substituents on the cyclohexyl ring alter electron distribution, affecting binding affinity to biological targets. For 3-Methylcyclohexyl 2-naphthylcarbamate, the methyl group may sterically hinder interactions compared to unsubstituted cyclohexyl derivatives.
- Biological Activity : Carbamates often act as acetylcholinesterase inhibitors, but the naphthyl group’s bulkiness in 3-Methylcyclohexyl 2-naphthylcarbamate could modulate selectivity compared to smaller aryl carbamates.
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